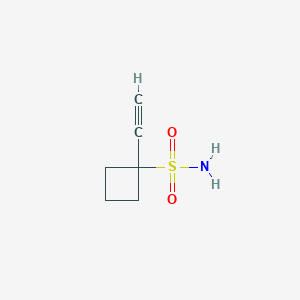

1-Ethynylcyclobutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

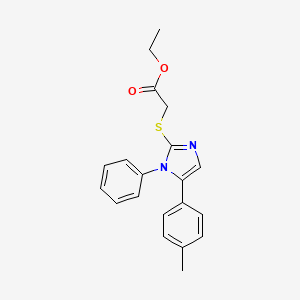

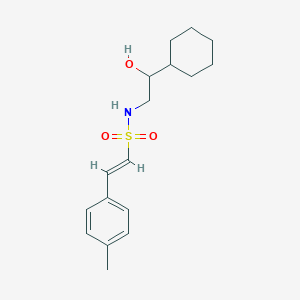

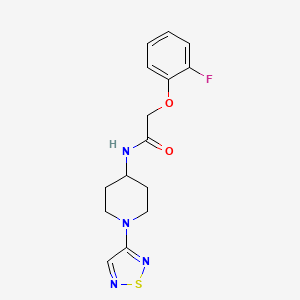

1-Ethynylcyclobutane-1-sulfonamide is an organosulfur compound with the molecular weight of 159.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of sulfonimidates, which includes 1-Ethynylcyclobutane-1-sulfonamide, has been a topic of interest in recent years . The process involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis

The InChI code for 1-Ethynylcyclobutane-1-sulfonamide is1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) . This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . Physical And Chemical Properties Analysis

1-Ethynylcyclobutane-1-sulfonamide is a powder at room temperature .Scientific Research Applications

Building Blocks for Sulfur(VI) Compounds

Field

Organic & Biomolecular Chemistry

Application

Sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, are used as building blocks to access alternative sulfur(VI) compounds .

Method of Application

The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur(VI) derivatives including sulfonimidamides and sulfoximines .

Results

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Selective COX-1 Inhibitors

Field

Pharmaceuticals

Application

Selective COX-1 inhibitors are preferential therapeutic targets for platelet aggregation and clotting responses .

Method of Application

In this study, the selective COX-1-inhibitory activities of four newly synthesized compounds were examined, along with their abilities to inhibit platelet aggregation against ADP and collagen .

Results

All the screened compounds might serve as selective COX-1 inhibitors. They showed IC50 values ranging from 0.71 μM to 4.82 μM against COX-1 and IC50 values ranging from 9.26 μM to 15.24 μM against COX-2 .

Alkyl Transfer Reagents

Field

Organic Chemistry

Application

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Method of Application

This application plays on the lability of sulfonimidates under acidic conditions .

Results

The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly(oxothiazene) polymers .

Synthesis of Polymers

Field

Polymer Chemistry

Application

Sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, have been utilized as precursors for polymers .

Method of Application

The synthesis involves the decomposition of sulfonimidates at raised temperatures .

Results

This method has proved a novel way to access poly(oxothiazene) polymers .

Safety And Hazards

Future Directions

The synthesis of sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, has seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . Future research may focus on developing more sustainable synthetic methods and addressing the synthetic challenge of preparing sulfonamides from thiol and amine feedstock inputs .

properties

IUPAC Name |

1-ethynylcyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITMRTXGPRAEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynylcyclobutane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)

![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)